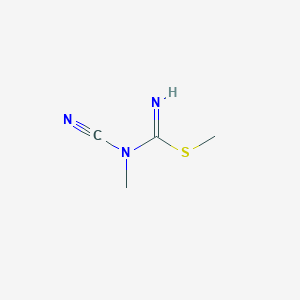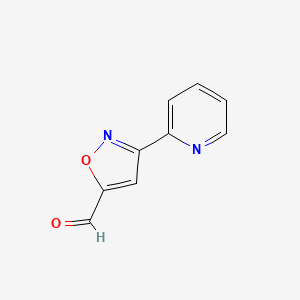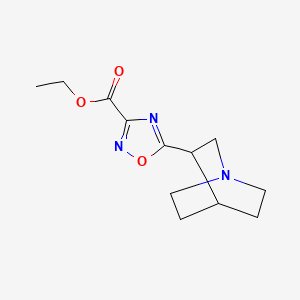
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine
Übersicht
Beschreibung
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of aminothiadiazoles. It has garnered significant interest in the field of medicinal chemistry due to its potential as an inhibitor of the AKT kinase pathway, which is crucial in regulating cell growth, metabolism, and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of isoquinoline derivatives with thiadiazole precursors. One common method includes the use of N-substituted isoquinoline and thiadiazole intermediates under specific reaction conditions to yield the desired compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoquinoline or thiadiazole rings.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting the AKT kinase pathway, which is involved in cell growth and survival.
Industry: May be used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of the AKT kinase pathway. This pathway is crucial for cell growth, metabolism, and survival. By inhibiting AKT, 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine can reduce the phosphorylation of downstream proteins such as GSK and FKHR, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines: These compounds share a similar core structure and have been studied for their AKT inhibitory activity.
4-Phenylquinolin-2(1H)-one: Another AKT inhibitor with a different core structure but similar biological activity.
Uniqueness
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the isoquinoline and thiadiazole rings, which contributes to its potent AKT inhibitory activity. This makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H8N4S |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
5-isoquinolin-6-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-1-2-9-6-13-4-3-7(9)5-8/h1-6H,(H2,12,15) |
InChI-Schlüssel |
XFTGWBHRZDKODT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=NN=C(S3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Propanediamine, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B8382736.png)











![methyl 6-iodo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8382844.png)

